molecular formula C11H17N B066554 N-Ethyl-4-(propan-2-yl)aniline CAS No. 190843-74-4

N-Ethyl-4-(propan-2-yl)aniline

Cat. No. B066554
CAS RN: 190843-74-4
M. Wt: 163.26 g/mol
InChI Key: NVGKYFZZTVCLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-4-(propan-2-yl)aniline, also known as EPI, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a tertiary amine that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(propan-2-yl)aniline is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has also been shown to form stable complexes with certain metal ions, which can be used in catalysis.
Biochemical and Physiological Effects:
N-Ethyl-4-(propan-2-yl)aniline has been shown to have minimal toxicity and does not have any known physiological effects. However, it should be handled with care as it is a flammable and potentially hazardous substance.

Advantages and Limitations for Lab Experiments

One advantage of using N-Ethyl-4-(propan-2-yl)aniline in lab experiments is its ability to act as a nucleophile in organic reactions, which can be useful in the synthesis of various compounds. However, one limitation is that it is a relatively expensive reagent compared to other commonly used chemicals.

Future Directions

There are several future directions for research involving N-Ethyl-4-(propan-2-yl)aniline, including its use in the synthesis of new pharmaceuticals, as a catalyst for organic reactions, and in the development of new materials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields of chemistry.
In conclusion, N-Ethyl-4-(propan-2-yl)aniline is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore the potential applications of this compound in various fields of chemistry.

Synthesis Methods

N-Ethyl-4-(propan-2-yl)aniline can be synthesized using various methods, including the reaction of N-ethyl aniline with acetone in the presence of an acid catalyst, or by reacting N-ethyl aniline with 2-propanol in the presence of a Lewis acid catalyst. Another method involves reacting N-ethyl aniline with acetone and a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-Ethyl-4-(propan-2-yl)aniline has been used in various scientific research applications, including as a reagent for the analysis of amino acids, as a catalyst for organic reactions, and as a precursor for the synthesis of other compounds. It has also been used in the synthesis of dyes and pigments, and as a component in the production of pharmaceuticals.

properties

CAS RN

190843-74-4

Product Name

N-Ethyl-4-(propan-2-yl)aniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-ethyl-4-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3

InChI Key

NVGKYFZZTVCLLI-UHFFFAOYSA-N

SMILES

CCNC1=CC=C(C=C1)C(C)C

Canonical SMILES

CCNC1=CC=C(C=C1)C(C)C

synonyms

Benzenamine, N-ethyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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